5-Methylbenzofuran

Organic Chemistry Analytical Chemistry Quality Control

5-Methylbenzofuran (CAS 18441-43-5) is a heterocyclic aromatic organic compound featuring a fused benzene and furan ring system with a methyl substituent at the C5 position. This specific substitution pattern imparts distinct physicochemical properties, including a calculated logP of ~2.7, very low aqueous solubility (~0.11 g/L), and a boiling point of approximately 198-202 °C, differentiating it from unsubstituted benzofuran and other methyl isomers.

Molecular Formula C9H8O
Molecular Weight 132.16 g/mol
CAS No. 18441-43-5
Cat. No. B096412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylbenzofuran
CAS18441-43-5
Molecular FormulaC9H8O
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC=C2
InChIInChI=1S/C9H8O/c1-7-2-3-9-8(6-7)4-5-10-9/h2-6H,1H3
InChIKeyKCZQNAOFWQGLCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylbenzofuran (CAS 18441-43-5) Sourcing and Specification Guide for R&D and Industrial Buyers


5-Methylbenzofuran (CAS 18441-43-5) is a heterocyclic aromatic organic compound featuring a fused benzene and furan ring system with a methyl substituent at the C5 position [1]. This specific substitution pattern imparts distinct physicochemical properties, including a calculated logP of ~2.7, very low aqueous solubility (~0.11 g/L), and a boiling point of approximately 198-202 °C, differentiating it from unsubstituted benzofuran and other methyl isomers . Primarily sourced from specialized chemical suppliers at purities ≥97%, it is not a commodity chemical and is typically supplied as a colorless to pale-yellow liquid or low-melting solid .

5-Methylbenzofuran (CAS 18441-43-5): Why Generic Benzofuran or Isomeric Substitution Is Not Viable


Interchanging 5-methylbenzofuran with unsubstituted benzofuran or another methyl isomer (e.g., 2-, 3-, or 7-methylbenzofuran) is scientifically invalid due to substantial differences in critical physical, chemical, and biological properties that directly impact synthetic outcomes and experimental reproducibility. The position of the methyl group alters electronic distribution, steric hindrance, and lipophilicity, which in turn affects melting point, boiling point, and, crucially, the regioselectivity of further functionalization [1][2]. As detailed in the evidence below, the unique C5 substitution of 5-methylbenzofuran is essential for its defined role as a specific synthetic intermediate and for the predictable behavior of its derived products [3].

5-Methylbenzofuran (CAS 18441-43-5): A Quantitative Guide to Differentiating Evidence for Procurement


Distinct Physicochemical Profile: Melting Point Differentiation from 7-Methylbenzofuran for QC and Purification

5-Methylbenzofuran exhibits a significantly higher melting point than its 7-methyl isomer, a critical property for purity assessment and purification. A melting point depression is observed when 5-methylbenzofuran is present as a contaminant in 7-methylbenzofuran [1].

Organic Chemistry Analytical Chemistry Quality Control

Enhanced Lipophilicity (LogP 2.7) versus Unsubstituted Benzofuran: Impact on Extraction and Biological Partitioning

The methyl substituent at the 5-position significantly increases the compound's lipophilicity compared to the unsubstituted benzofuran core. The calculated partition coefficient (XLogP3) for 5-methylbenzofuran is 2.7, whereas benzofuran has a reported logP of approximately 2.08 [1][2].

Medicinal Chemistry ADME Formulation Science

Validated Role as a Regioselective Synthetic Intermediate in Drug Synthesis Pathways

The specific C5 methylation of 5-methylbenzofuran directs further functionalization, enabling its use as a key starting material in the synthesis of complex molecules like the drug candidate Saprisartan. The synthesis involves a regioselective lithiation at the 2-position of the furan ring to generate 5-methylbenzofuran-2-boronic acid, a transformation that is specific to the electronic and steric environment provided by the 5-methyl group [1].

Synthetic Chemistry Pharmaceutical Process Development Drug Substance Synthesis

5-Methylbenzofuran (CAS 18441-43-5): Validated Application Scenarios for Research and Industrial Use


Synthesis of Advanced Pharmaceutical Intermediates and Drug Candidates

5-Methylbenzofuran serves as a critical and regioselective starting material in the multi-step synthesis of complex drug candidates, as evidenced by its use in the preparation of Saprisartan intermediates via 5-methylbenzofuran-2-boronic acid [1]. This role as a specific building block is its primary and most validated application, making it a necessary procurement for groups working on these or similar synthetic pathways.

Quality Control and Isomer Identification in Chemical Sourcing

The distinct melting point of 5-methylbenzofuran (approx. 92-93 °C) provides a simple and reliable analytical handle to distinguish it from closely related isomers like 7-methylbenzofuran (approx. 88-89 °C) [2]. This property is essential for quality control laboratories to verify the identity and purity of incoming shipments, ensuring that the correct isomer has been procured and has not been contaminated during synthesis or handling.

Development of Fluorescent Probes and Non-linear Optical (NLO) Materials

While the unmodified compound is an intermediate, its derivatives have been specifically investigated for photophysical properties. For instance, (5-methyl-benzofuran-3-yl)-acetic acid hydrazide (5MLBH) has been studied for its solvatochromic behavior and potential as a luminescent material or fluorescent probe [3]. This supports the procurement of 5-methylbenzofuran for groups focused on developing novel materials with tailored optical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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